molecular formula C22H19NO6 B1224057 2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester

2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester

Cat. No. B1224057
M. Wt: 393.4 g/mol
InChI Key: OKPMCWIIYRPBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester is a member of quinolines.

Scientific Research Applications

Synthesis and Derivatives

  • A general method for preparing 2-substituted-4-oxo-3-quinolinecarboxylic acids, like the compound , has been developed, highlighting its role in creating new analogs in the quinolone class of antiinfectives. This involves a reaction involving Grignard reagents and copper(I) iodide, indicating its significance in synthesizing quinoline derivatives (Kiely, Huang, & Lesheski, 1989).

Analytical Chemistry Applications

  • 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a compound related to the one , is used as a highly sensitive fluorescence derivatization reagent for primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This highlights its potential use in sensitive detection and analytical methods (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Antibacterial Properties

  • 2-Substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are structurally similar to the compound , have been evaluated for antibacterial activity. One of the derivatives exhibited potent antibacterial activity against gram-positive bacteria, indicating potential medicinal applications (Jung, Baek, & Park, 2001).

Molecular Design and Synthesis

  • Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which share structural features with the compound , were designed and synthesized for studies on helical structures. This points towards its use in the development of novel molecular structures and foldamers in chemistry (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Antitubercular Activity

  • Research on esters of halogen derivatives of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids, related to the compound of interest, revealed their potential for antitubercular activity. This suggests a possible application in the treatment of tuberculosis (Ukrainets, Sidorenko, Petrushova, & Gorokhova, 2006).

properties

Product Name

2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H19NO6/c1-26-18-8-7-13(11-20(18)27-2)17-12-15(14-5-3-4-6-16(14)23-17)21(24)29-19-9-10-28-22(19)25/h3-8,11-12,19H,9-10H2,1-2H3

InChI Key

OKPMCWIIYRPBPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4CCOC4=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.